molecular formula C16H32 B14684048 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene CAS No. 34235-29-5

4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene

Cat. No.: B14684048
CAS No.: 34235-29-5
M. Wt: 224.42 g/mol
InChI Key: SEGJKPWHSIYVBS-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is a branched hydrocarbon with a complex structure. This compound belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The unique arrangement of its carbon atoms and the presence of multiple methyl groups make it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkene precursor with a 2,2-dimethylpropyl group under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the 2,2-dimethylpropyl group to the alkene. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the compound into a saturated hydrocarbon.

    Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under mild heating.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst at room temperature.

    Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4) under UV light.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of a saturated hydrocarbon.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and polymers.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the steric hindrance provided by the multiple methyl groups. This can affect the accessibility of the double bond to reactants, thereby influencing the reaction rate and product distribution.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: Another branched hydrocarbon with similar steric properties.

    2,2-Dimethylbutane: A simpler branched alkane with fewer carbon atoms.

    3,3-Dimethylpentane: A branched hydrocarbon with a different arrangement of methyl groups.

Uniqueness

4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is unique due to its specific arrangement of carbon atoms and the presence of a double bond. This structure results in distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34235-29-5

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene

InChI

InChI=1S/C16H32/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10H,11-12H2,1-9H3

InChI Key

SEGJKPWHSIYVBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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